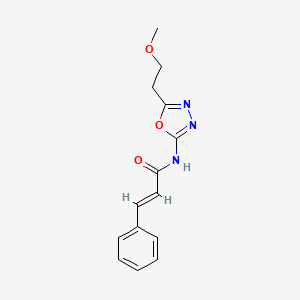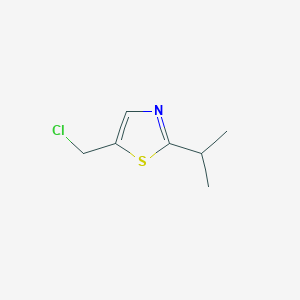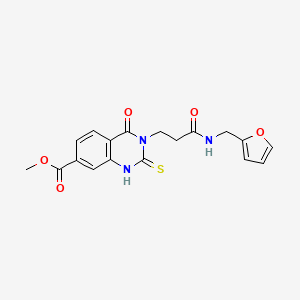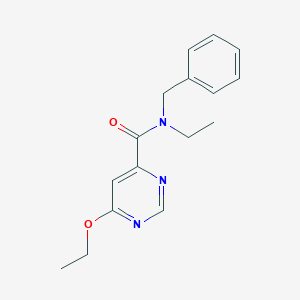![molecular formula C16H15N5O3S2 B2561367 N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886942-42-3](/img/structure/B2561367.png)
N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H15N5O3S2 and its molecular weight is 389.45. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Therapy
Research has shown that analogs related to thiadiazole and furan compounds, similar in structure to N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition is a therapeutic strategy in cancer treatment because it attenuates the growth of cancer cells, such as lymphoma B cells, both in vitro and in vivo models. These findings highlight the compound's relevance in designing more potent GLS inhibitors with improved drug-like properties for cancer therapy (Shukla et al., 2012).
Antiamoebic Activity
Furan-thiazolidinone hybrids, which share a structural similarity with N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have demonstrated remarkable antiamoebic activity. Some compounds in this category have shown significant inhibition of enzymes related to the Entamoeba histolytica pathogen, suggesting potential applications in developing novel antiamoebic agents. This research opens avenues for the use of such compounds in treating amoebic infections (Ansari et al., 2016).
Anticancer and Antitumor Activity
Studies have also explored the anticancer and antitumor activities of compounds structurally related to N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. These compounds have been tested against various cancer cell lines, including leukemia, demonstrating potent and selective cytotoxic effects. This research suggests the potential of such compounds in anticancer drug development, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Horishny et al., 2021).
Antimicrobial Activity
The antimicrobial activity of furan and thiadiazole derivatives, similar to the compound , has been extensively studied. These compounds exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The broad spectrum of activity against various pathogens highlights their potential in addressing resistance issues and treating infectious diseases (Baviskar et al., 2013).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDQNBMLSAIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2561285.png)
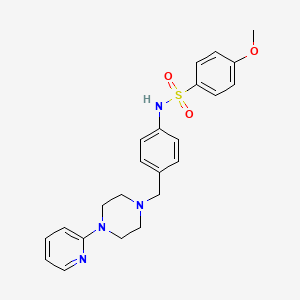

![N-Methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2561289.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
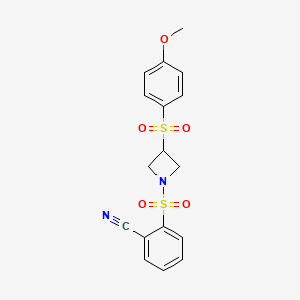

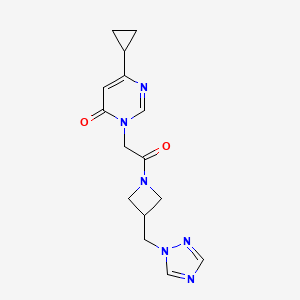
![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)
